N-(1-acetylindolin-5-yl)-2-methoxyacetamide
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Description
N-(1-acetylindolin-5-yl)-2-methoxyacetamide is a useful research compound. Its molecular formula is C13H16N2O3 and its molecular weight is 248.282. The purity is usually 95%.
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Scientific Research Applications
Conventional versus Microwave Assisted Synthesis and Enzyme Inhibitory Activities
A study explored the synthesis of certain triazole analogues through conventional and microwave-assisted protocols. These compounds demonstrated potential inhibition against bovine carbonic anhydrase and acetylcholinesterase enzymes, suggesting their applicability in studying enzyme inhibition and potential therapeutic uses (Virk et al., 2018).
Synthesis, Characterization, and Biological Screening
Another study focused on the synthesis and biological screening of 5-substituted-1,3,4-oxadiazole derivatives. These compounds were evaluated for their activity against acetylcholinesterase, butyrylcholinesterase, and lipoxygenase enzymes, showing relative activity that could contribute to the development of new therapeutic agents (Rehman et al., 2013).
Reactions of Melatonin Metabolite with Carbamoyl Phosphate
Research into the melatonin metabolite N1-acetyl-5-methoxykynuramine (AMK) and its reactions with carbamoyl phosphate revealed new insights into its potential physiological pathways. This study could have implications for understanding melatonin's biological activities and its metabolites' roles in physiological processes (Kuesel et al., 2010).
Structural Aspects of Salt and Inclusion Compounds
Investigations into the structural aspects of amide-containing isoquinoline derivatives provided insights into their potential applications in material science and molecular chemistry. The study of their interactions with mineral acids and their fluorescence properties could lead to novel applications in sensing and imaging technologies (Karmakar et al., 2007).
Neuropharmacological Characterization of Psychoactive Substances
The neuropharmacological characterization of new psychoactive substances, including their interactions with various neurotransmitter systems, provides a foundation for understanding their effects and potential risks. This research is crucial for developing therapeutic strategies and assessing the safety of such compounds (Hondebrink et al., 2017).
Properties
IUPAC Name |
N-(1-acetyl-2,3-dihydroindol-5-yl)-2-methoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-9(16)15-6-5-10-7-11(3-4-12(10)15)14-13(17)8-18-2/h3-4,7H,5-6,8H2,1-2H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFDRXNVHVUBJPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=CC(=C2)NC(=O)COC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.